molecular formula C9H8ClNS B588477 2-(Chloromethyl)-4-methyl-1,3-benzothiazole CAS No. 131337-69-4

2-(Chloromethyl)-4-methyl-1,3-benzothiazole

Cat. No.: B588477
CAS No.: 131337-69-4
M. Wt: 197.68
InChI Key: DDZKDZJPMGCNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a chloromethyl group at the second position and a methyl group at the fourth position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole typically involves the reaction of ortho-aminothiophenol with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Chloromethyl)-4-methyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in its use as an antimicrobial and anticancer agent, where it disrupts the normal functioning of target cells .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKDZJPMGCNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.